molecular formula C13H18BNO3 B13939408 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B13939408
M. Wt: 247.10 g/mol
InChI Key: SOAVATYBFUPDEV-UHFFFAOYSA-N
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Description

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine typically involves the reaction of a suitable pyridine derivative with a boron-containing reagent. One common method involves the use of pinacolborane (HBpin) in the presence of a palladium catalyst to form the desired boronate ester . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids.

Scientific Research Applications

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. Additionally, the compound can participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine is unique due to its fused furo[2,3-b]pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular recognition capabilities.

Properties

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-16-11(9)15-8-10/h7-8H,5-6H2,1-4H3

InChI Key

SOAVATYBFUPDEV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCC3

Origin of Product

United States

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